N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Structural Studies
Synthesis and Rearrangements
Research by Terada et al. (1973) delved into the reactions and rearrangements of benzodiazepinooxazole derivatives, which are structurally related to the compound . They explored the formation of various compounds through different treatments, providing insights into potential chemical pathways and transformations of similar structures (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Photophysical Properties
Petrovskii et al. (2017) studied the photophysical properties of a compound structurally similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide. Their research on dimethyl oxazapolycyclic skeletons revealed strong blue emission in certain conditions, indicating potential applications in photophysical studies (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).
Synthetic Methodologies
Microwave-Assisted Synthesis
Shi et al. (2016) developed a microwave-assisted synthesis approach for generating dibenz[b,f][1,4]oxazepine scaffolds. This method, involving Ugi reactions and Ullmann etherification, could be relevant for synthesizing compounds like this compound (Shi, Wu, Cui, & Dai, 2016).
Novel Synthetic Strategies
Saha, Wadhwa, and Sharma (2015) outlined a synthetic strategy for dibenz[b,f][1,4]thiazepine carboxamides, which shares a similar fused ring system to the compound of interest. Their two-step approach included copper-mediated cyclization and Ugi-Joullie reaction, which may be applicable in synthesizing related compounds (Saha, Wadhwa, & Sharma, 2015).
Potential Applications in Drug Development
Antidepressant-like Properties
Duarte et al. (2007) investigated the antidepressant-like effect of derivatives structurally similar to the compound . Their findings on the system dibenzocycloheptane derivatives suggest potential applications in developing new antidepressants (Duarte, Martins, Romeiro, & Lima, 2007).
Monoaminergic System Involvement
Further research by Duarte et al. (2008) explored the involvement of monoaminergic pathways in the antidepressant-like effect of dibenzocycloheptane derivatives. This suggests the potential of structurally similar compounds in modulating neurotransmitter systems (Duarte, Lach, Martins, Romeiro, & Lima, 2008).
Crystal Structure and Polymorphism
- Crystal Energy Landscape: Braun et al. (2014) conducted studies on the crystal structure prediction and polymorphism of compounds related to this compound. Their research provides insights into the solid form and polymorphism, which are critical for drug development (Braun, McMahon, Koztecki, Price, & Reutzel-Edens, 2014).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-8-10-20-18(12-14)24(2)22(26)17-13-16(9-11-19(17)27-20)23-21(25)15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCGBOHQKVLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CCCCC4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.